2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
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Overview
Description
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol is a heterocyclic compound that combines a benzothiophene moiety with a pyridine ring.
Mechanism of Action
Target of Action
It’s known that this compound has been examined for its inhibitory potential against various bacteria and fungi .
Mode of Action
It’s known that the compound exhibits major absorption bands assigned to π–π* transitions involving its moieties, as well as weak intramolecular charge-transfer (ict) transitions .
Biochemical Pathways
The compound’s photophysical properties suggest that it may affect pathways involving intramolecular charge-transfer (ict) transitions .
Result of Action
The compound’s action results in major absorption bands and weak intramolecular charge-transfer (ICT) transitions . It also shows inhibitory potential against various bacteria and fungi . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol typically involves the coupling of benzothiophene and pyridine derivatives. One common method is the Pd(II)-catalyzed Sonogashira cross-coupling reaction between 2-iodothiophenol and phenylacetylene, followed by cyclization to form the benzothiophene ring . Another approach involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide, followed by reduction and cyclization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Reduction: Reduction reactions can be carried out using sodium and ammonium chloride in ethanol solution.
Substitution: Nucleophilic substitution reactions are common, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium and ammonium chloride in ethanol
Substitution: Trimethylsilyl cyanide (TMSCN)
Major Products
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and various substituted benzothiophene compounds .
Scientific Research Applications
2-(Benzo[b]thiophen-2-yl)pyridin-4-ol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: Similar in structure but lacks the sulfur atom present in benzothiophene.
2-(2-Pyridyl)benzimidazole: Contains an imidazole ring instead of the thiophene ring.
2-Phenylbenzothiazole: Contains a benzothiazole ring instead of the pyridine ring.
Properties
IUPAC Name |
2-(1-benzothiophen-2-yl)-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXFVXUFPBMCHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692613 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261913-21-6 |
Source
|
Record name | 2-(1-Benzothiophen-2-yl)pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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